Cas no 2227725-36-0 (2-bromo-6-(2R)-2-hydroxypropylphenol)

2-bromo-6-(2R)-2-hydroxypropylphenol 化学的及び物理的性質
名前と識別子
-
- 2-bromo-6-(2R)-2-hydroxypropylphenol
- 2227725-36-0
- SCHEMBL22474553
- 2-bromo-6-[(2R)-2-hydroxypropyl]phenol
- EN300-1923422
-
- インチ: 1S/C9H11BrO2/c1-6(11)5-7-3-2-4-8(10)9(7)12/h2-4,6,11-12H,5H2,1H3/t6-/m1/s1
- InChIKey: VLNJKUAXHWUQTK-ZCFIWIBFSA-N
- ほほえんだ: BrC1=CC=CC(=C1O)C[C@@H](C)O
計算された属性
- せいみつぶんしりょう: 229.99424g/mol
- どういたいしつりょう: 229.99424g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 141
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 40.5Ų
2-bromo-6-(2R)-2-hydroxypropylphenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1923422-5.0g |
2-bromo-6-[(2R)-2-hydroxypropyl]phenol |
2227725-36-0 | 5g |
$4391.0 | 2023-06-01 | ||
Enamine | EN300-1923422-1g |
2-bromo-6-[(2R)-2-hydroxypropyl]phenol |
2227725-36-0 | 1g |
$1515.0 | 2023-09-17 | ||
Enamine | EN300-1923422-0.1g |
2-bromo-6-[(2R)-2-hydroxypropyl]phenol |
2227725-36-0 | 0.1g |
$1332.0 | 2023-09-17 | ||
Enamine | EN300-1923422-0.25g |
2-bromo-6-[(2R)-2-hydroxypropyl]phenol |
2227725-36-0 | 0.25g |
$1393.0 | 2023-09-17 | ||
Enamine | EN300-1923422-0.5g |
2-bromo-6-[(2R)-2-hydroxypropyl]phenol |
2227725-36-0 | 0.5g |
$1453.0 | 2023-09-17 | ||
Enamine | EN300-1923422-10.0g |
2-bromo-6-[(2R)-2-hydroxypropyl]phenol |
2227725-36-0 | 10g |
$6512.0 | 2023-06-01 | ||
Enamine | EN300-1923422-10g |
2-bromo-6-[(2R)-2-hydroxypropyl]phenol |
2227725-36-0 | 10g |
$6512.0 | 2023-09-17 | ||
Enamine | EN300-1923422-1.0g |
2-bromo-6-[(2R)-2-hydroxypropyl]phenol |
2227725-36-0 | 1g |
$1515.0 | 2023-06-01 | ||
Enamine | EN300-1923422-2.5g |
2-bromo-6-[(2R)-2-hydroxypropyl]phenol |
2227725-36-0 | 2.5g |
$2969.0 | 2023-09-17 | ||
Enamine | EN300-1923422-0.05g |
2-bromo-6-[(2R)-2-hydroxypropyl]phenol |
2227725-36-0 | 0.05g |
$1272.0 | 2023-09-17 |
2-bromo-6-(2R)-2-hydroxypropylphenol 関連文献
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
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Aryya Ghosh,Anagha Karne,Sourav Pal,Nayana Vaval Phys. Chem. Chem. Phys., 2013,15, 17915-17921
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Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
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Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
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5. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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7. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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10. Book reviews
2-bromo-6-(2R)-2-hydroxypropylphenolに関する追加情報
2-Bromo-6-(2R)-2-Hydroxypropylphenol: A Comprehensive Overview
The compound 2-bromo-6-(2R)-2-hydroxypropylphenol, with the CAS number NO2227725-36-0, is a structurally complex organic molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its phenolic core, a bromine substituent at the 2-position, and a chiral hydroxypropyl group attached at the 6-position. The presence of these functional groups endows the molecule with unique chemical properties, making it a valuable substrate for various synthetic and analytical applications.
Recent studies have highlighted the potential of 2-bromo-6-(2R)-2-hydroxypropylphenol as a key intermediate in the synthesis of bioactive compounds. Researchers have explored its role in the development of novel pharmaceutical agents, particularly in the context of anti-inflammatory and antioxidant therapies. The hydroxyl group on the hydroxypropyl chain contributes to the molecule's ability to engage in hydrogen bonding, which is crucial for its interactions with biological systems. Additionally, the bromine atom at the 2-position enhances the molecule's reactivity, making it an ideal candidate for substitution reactions in organic synthesis.
In terms of structural characterization, modern analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been employed to confirm the stereochemistry and purity of NO2227725-36-0. These studies have provided insights into the spatial arrangement of the hydroxypropyl group, confirming its (R)-configuration. Such detailed structural elucidation is essential for understanding the compound's behavior in both synthetic and biological contexts.
The synthesis of NO227736-0 involves a multi-step process that typically begins with bromination of a phenol derivative. The subsequent introduction of the hydroxypropyl group requires precise control over stereochemistry to ensure the correct configuration at the 6-position. This highlights the importance of chiral induction techniques in organic synthesis, particularly when dealing with compounds intended for pharmaceutical applications.
Beyond its role as an intermediate, NO19488981 has also been investigated for its potential in materials science. Its ability to form stable complexes with metal ions has led to its consideration as a ligand in coordination chemistry. This property opens up new avenues for its application in catalysis and sensor technology.
In conclusion, NO19488981, or NO19488981, represents a versatile compound with diverse applications across multiple scientific disciplines. Its unique structure and functional groups make it a valuable tool for researchers seeking to develop innovative solutions in drug discovery and materials innovation.
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